molecular formula C6H10ClNO B1470614 3-Methylpyrrolidine-1-carbonyl chloride CAS No. 1383776-61-1

3-Methylpyrrolidine-1-carbonyl chloride

Cat. No. B1470614
CAS RN: 1383776-61-1
M. Wt: 147.6 g/mol
InChI Key: RWPQKMJZJUTLNC-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-1-carbonyl chloride is a chemical compound that is widely used in scientific research and industry. It has a molecular formula of C6H10ClNO and a molecular weight of 147.6 g/mol .


Molecular Structure Analysis

The InChI code for 3-Methylpyrrolidine-1-carbonyl chloride is 1S/C7H9ClN2O/c1-7(4-9)2-3-10(5-7)6(8)11/h2-3,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylpyrrolidine-1-carbonyl chloride are not available, carbonyl compounds like this one generally undergo nucleophilic addition or substitution reactions .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

3-Methylpyrrolidine-1-carbonyl chloride is utilized in medicinal chemistry for the synthesis of various bioactive molecules. Its pyrrolidine ring is a common feature in many pharmaceuticals due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule . This compound is particularly valuable in the design of new drugs with selective biological profiles.

Material Science: Advanced Polymer Synthesis

In material science, this compound finds application in the synthesis of advanced polymers. Its reactivity with different monomers can lead to the development of novel materials with specific properties, such as increased durability or enhanced flexibility .

Pharmaceutical Research: Drug Development

3-Methylpyrrolidine-1-carbonyl chloride plays a role in pharmaceutical research, particularly in the development of new drugs. It serves as a building block in the construction of compounds with potential therapeutic effects, such as selective estrogen receptor degraders for breast cancer treatment .

Organic Chemistry: Catalyst and Intermediate

As an intermediate in organic synthesis, this chloride is used to introduce the pyrrolidine moiety into larger molecules. It acts as a catalyst in various chemical reactions, facilitating the formation of complex structures with high precision .

Analytical Chemistry: Chromatography and Spectroscopy

This compound is also significant in analytical chemistry, where it may be used as a standard or reference material in chromatography and spectroscopy techniques to identify and quantify other substances .

Environmental Science: Ecotoxicity Studies

In environmental science, the effects of chloride compounds, including 3-Methylpyrrolidine-1-carbonyl chloride, on aquatic organisms are studied to assess their ecotoxicity. Understanding the impact of such compounds on the environment is crucial for developing safer industrial practices .

properties

IUPAC Name

3-methylpyrrolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPQKMJZJUTLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidine-1-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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